molecular formula C16H16N6O3 B5802897 3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B5802897
M. Wt: 340.34 g/mol
InChI Key: ASPMAOBJZLORJR-UHFFFAOYSA-N
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Description

The compound is a heterocyclic chemical that belongs to the purine family, a group of organic compounds that are widely studied for their various biological and chemical properties. The presence of methoxyphenyl and dimethyl groups in its structure suggests that it may have unique chemical and physical properties worth investigating.

Synthesis Analysis

The synthesis process for related compounds often involves reactions that can introduce different substituents into the purine core, which can significantly influence the chemical behavior and potential applications of the final product. For example, the interaction of dimedone, hydroxylamine, and 4-hydroxy-3-methoxybenzoic aldehyde in environmentally friendly conditions illustrates a method for creating derivatives with potential indicator applications due to their fluorescence properties in different media (Pyrko, 2021).

Molecular Structure Analysis

Molecular structure is determined using techniques such as X-ray diffraction, which reveals the arrangement of atoms within the molecule and their spatial relationships. For example, the crystal structure analysis of related compounds provides insights into their conformation, bonding, and intermolecular interactions, which are crucial for understanding their reactivity and properties (Wang et al., 2011).

Chemical Reactions and Properties

This compound may undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, or rearrangements due to the presence of reactive functional groups in its structure. For instance, the reactivity towards different reagents and conditions can lead to a wide range of derivatives with varied biological and chemical activities (Badrey & Gomha, 2012).

properties

IUPAC Name

3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-20-13-12(14(23)21(2)16(20)24)22-8-11(18-19-15(22)17-13)9-4-6-10(25-3)7-5-9/h4-7H,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPMAOBJZLORJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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